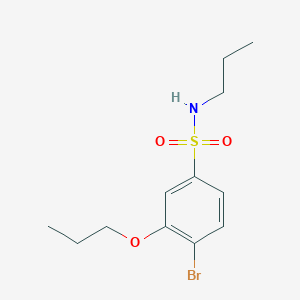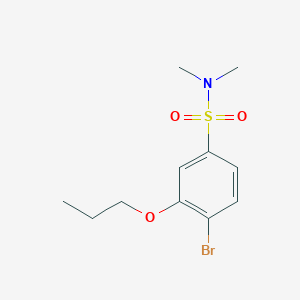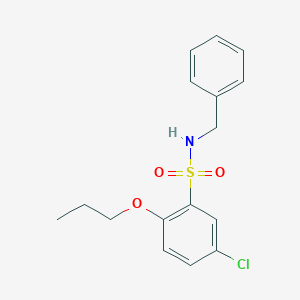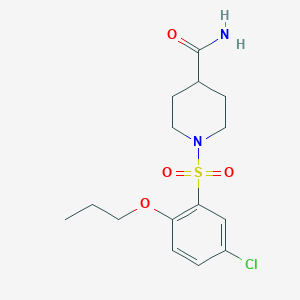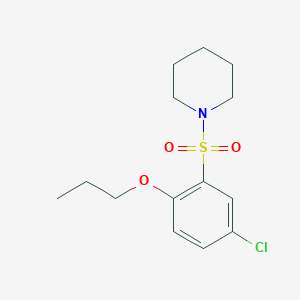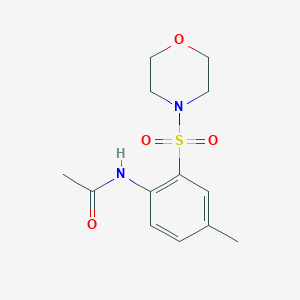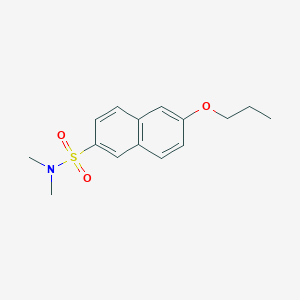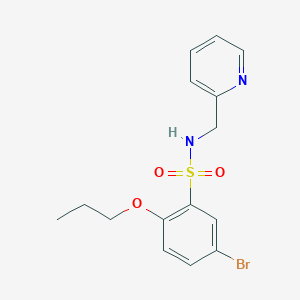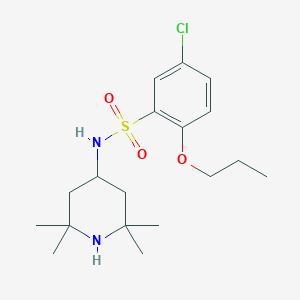
5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. This compound is also known as TRO19622 and is a potent antagonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel.
Mechanism of Action
The mechanism of action of 5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide involves its interaction with the TRPV4 ion channel, which is involved in various physiological processes, including pain sensation, inflammation, and osmoregulation. The compound binds to the channel and blocks its activity, leading to a reduction in the influx of calcium ions and the subsequent inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide exhibits various biochemical and physiological effects, including the inhibition of TRPV4-mediated calcium influx, the reduction of pain and inflammation, and the modulation of osmoregulation. The compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, the compound also has some limitations, including its low solubility and the need for specialized equipment and expertise for its synthesis and characterization.
Future Directions
There are several future directions for the research on 5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide, including the development of more potent and selective TRPV4 antagonists, the investigation of its potential applications in the treatment of various diseases, including pain, inflammation, and neurological disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the compound's pharmacokinetic and pharmacodynamic properties need to be further investigated to assess its safety and efficacy in vivo.
Conclusion
In conclusion, 5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a promising compound with potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. The compound's potent TRPV4 antagonist activity makes it a promising candidate for the treatment of various diseases, including pain, inflammation, and neurological disorders. However, further research is needed to fully elucidate its mechanism of action and assess its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide involves several steps, including the reaction of 5-chloro-2-propoxybenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine, followed by the addition of sodium hydroxide and the reaction with 4-aminobenzenesulfonamide. The final product is obtained by purification and crystallization.
Scientific Research Applications
5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. The compound has been shown to exhibit potent TRPV4 antagonist activity, which makes it a promising candidate for the treatment of various diseases, including pain, inflammation, and neurological disorders.
properties
Product Name |
5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide |
|---|---|
Molecular Formula |
C18H29ClN2O3S |
Molecular Weight |
389 g/mol |
IUPAC Name |
5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H29ClN2O3S/c1-6-9-24-15-8-7-13(19)10-16(15)25(22,23)20-14-11-17(2,3)21-18(4,5)12-14/h7-8,10,14,20-21H,6,9,11-12H2,1-5H3 |
InChI Key |
ZYEWULHZAGAJRD-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



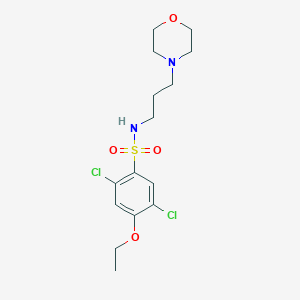
![(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B275180.png)
![4-[(2,5-Dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275181.png)
